molecular formula C7H9NO2 B2759355 4-Propan-2-yl-1,2-oxazole-3-carbaldehyde CAS No. 1780991-06-1

4-Propan-2-yl-1,2-oxazole-3-carbaldehyde

Cat. No.: B2759355
CAS No.: 1780991-06-1
M. Wt: 139.154
InChI Key: TZMJCKCPBCJGTL-UHFFFAOYSA-N
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Description

4-Propan-2-yl-1,2-oxazole-3-carbaldehyde is a chemical compound with the molecular formula C7H9NO2 and a molecular weight of 139.154 It is a member of the oxazole family, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

The synthesis of 4-Propan-2-yl-1,2-oxazole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-Propan-2-yl-1,2-oxazole-3-carboxylic acid with a reducing agent to form the corresponding aldehyde . Industrial production methods may involve the use of catalytic hydrogenation or other reduction techniques to achieve high yields and purity.

Chemical Reactions Analysis

4-Propan-2-yl-1,2-oxazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The oxazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include 4-Propan-2-yl-1,2-oxazole-3-carboxylic acid, 4-Propan-2-yl-1,2-oxazole-3-methanol, and various substituted oxazole derivatives .

Scientific Research Applications

4-Propan-2-yl-1,2-oxazole-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of 4-Propan-2-yl-1,2-oxazole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The oxazole ring can also interact with biological receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

4-Propan-2-yl-1,2-oxazole-3-carbaldehyde can be compared with other similar compounds such as:

    4-Propan-2-yl-1,2-oxazole-3-carboxylic acid: This compound is structurally similar but contains a carboxylic acid group instead of an aldehyde group.

    3-(Propan-2-yl)-1,2-oxazole-4-carbaldehyde: This isomer has the aldehyde group at a different position on the oxazole ring.

    4-(Propan-2-yl)-1,2-oxazole-3-methanol: This compound contains a hydroxyl group instead of an aldehyde group.

The uniqueness of this compound lies in its specific functional groups and their reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-propan-2-yl-1,2-oxazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5(2)6-4-10-8-7(6)3-9/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMJCKCPBCJGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CON=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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